2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole and triazole ring system. The molecule features a 4-(4-fluorophenyl)piperazine moiety and an m-tolyl (3-methylphenyl) group attached via a methylene bridge, along with an ethyl substituent at the 2-position and a hydroxyl group at the 6-position.
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-5-16(2)15-17)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANKEYLSNSTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that integrates thiazole and triazole moieties. Its structural complexity suggests potential for diverse biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features:
- Thiazolo[3,2-b][1,2,4]triazole core : This ring system is known for its pharmacological significance.
- Piperazine and aromatic substitutions : The presence of 4-fluorophenyl and m-tolyl groups enhances its lipophilicity and potential receptor interactions.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives with similar structural features have been evaluated for their efficacy against bacterial strains and fungi.
Anticancer Potential
The compound has been investigated for its anticancer properties. Notably, derivatives containing piperazine motifs have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Inhibition of Enzymatic Activity
Docking studies suggest that this compound can act as an inhibitor of specific enzymes such as tyrosinase. For example, related piperazine derivatives have been identified as competitive inhibitors with low IC50 values (e.g., 0.18 μM), indicating potent activity against tyrosinase in melanoma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors due to the piperazine structure.
- Cellular Uptake : Enhanced lipophilicity may facilitate better cellular penetration.
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals insights into the biological profile of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1H-pyrazole | Pyrazole ring with fluorine substitution | Antimicrobial | Lacks thiazole and triazole rings |
| 4-(Piperazin-1-yl)-thiazole | Thiazole ring with piperazine | Anticancer | Simpler structure without triazole |
| 3-Methyl-thiazolo[3,2-b][1,2,4]triazole | Similar ring system | Antifungal | No ethyl or aromatic substitutions |
This table illustrates how specific functional groups influence the biological profile and therapeutic potential of these compounds.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Antimelanogenic Effects : A study demonstrated that a derivative exhibited significant antimelanogenic effects on B16F10 cells without cytotoxicity. This was attributed to its binding affinity for tyrosinase .
- Kinetic Studies : Kinetic analysis revealed that certain derivatives acted as competitive inhibitors against tyrosinase activity through Michaelis-Menten kinetics. The binding interactions were characterized using Lineweaver-Burk plots to determine the mode of inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural relatives include derivatives with variations in the aryl, heterocyclic, or piperazine substituents. Key examples from the evidence are:
Pharmacological Activity
- Anticonvulsant Efficacy: Compound 3c (6-(4-fluorophenyl) derivative) demonstrated high selectivity in the maximal electroshock (MES) test (ED50 = 49.1 mg/kg, PI = 1.9), outperforming carbamazepine in safety . Compound 5b (4-propoxy derivative) showed dual activity in MES and pentylenetetrazole (PTZ) tests, with a PI of 1.7 .
- Structural Impact on Activity: The piperazine moiety in the target compound could improve blood-brain barrier penetration compared to non-piperazine analogs like 3c .
Physicochemical Properties
Melting Points :
- Thiazolo-triazole derivatives with bulky substituents (e.g., piperazine or indole groups) exhibit higher melting points (>200°C), suggesting greater crystallinity and stability .
- The target compound’s melting point is unreported but likely exceeds 200°C based on analogs like 5f (mp >280°C) and 6d (mp 246–248°C) .
Synthetic Yields :
Key Research Findings
Piperazine Derivatives : Piperazine-containing thiazolo-triazoles (e.g., 6c , 6d ) exhibit moderate to high yields (62–67%) and stable crystalline structures, as confirmed by NMR and LCMS . The target compound’s piperazine group may similarly enhance synthetic reproducibility.
Fluorophenyl vs. Other Aryl Groups : Fluorophenyl derivatives (3c , 5b ) show superior anticonvulsant activity to chlorophenyl or propoxyphenyl analogs, suggesting fluorine’s role in enhancing target engagement .
Conformational Flexibility : Isostructural compounds (e.g., 4 , 5 in ) with perpendicular fluorophenyl groups exhibit altered binding kinetics compared to planar analogs, a factor that may apply to the target compound’s m-tolyl substituent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : The compound can be synthesized via multi-step heterocyclic chemistry. For example, a thiazolo-triazole core can be formed by cyclocondensation of thiol-containing intermediates (e.g., 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives) with substituted benzyl halides or carbonyl compounds. Key steps include:
- Heterogeneous catalysis : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour to promote nucleophilic substitution or esterification .
- Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid to isolate pure products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical workflow :
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Chromatography-mass spectrometry : Use LC-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular weight) and rule out side products .
- TLC monitoring : Track reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in multi-step reactions?
- Critical parameters :
- Catalyst selection : Bleaching Earth Clay enhances reaction efficiency in PEG-400 by reducing side reactions (e.g., hydrolysis) .
- Solvent effects : Polar aprotic solvents like DMF or PEG-400 improve solubility of aromatic intermediates .
- Temperature control : Maintaining 70–80°C during cyclization prevents premature crystallization and ensures complete reaction .
- Data-driven optimization : Use a factorial design (e.g., varying catalyst loading, solvent ratios) to identify optimal conditions. For example, a 10% catalyst load in PEG-400 increased yield from 65% to 82% in analogous triazole syntheses .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays) be resolved?
- Root-cause analysis :
- Assay variability : Compare enzyme sources (e.g., recombinant vs. native 14-α-demethylase) and buffer conditions (pH, cofactors) that may alter binding kinetics .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to test SAR hypotheses .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Systematic modifications :
- Piperazine substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Thiazolo-triazole core : Introduce methyl or ethyl groups at the 2-position to evaluate steric effects on enzyme inhibition .
Q. How can molecular docking be applied to predict the compound’s mechanism of action?
- Protocol :
- Target selection : Use enzymes with known relevance (e.g., 14-α-demethylase for antifungal studies, kinases for anticancer screening) .
- Docking software : Perform flexible ligand docking with AutoDock Vina or Schrödinger Glide, incorporating water molecules and co-crystallized ligands .
- Validation : Compare docking poses with X-ray crystallography data (if available) or mutagenesis studies to confirm binding sites .
Data Contradiction Analysis
Q. How to address inconsistencies in spectroscopic data (e.g., NMR shifts) between batches?
- Troubleshooting steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
